molecular formula C12H7N3O2 B8417206 3-Nitro-5-phenylpicolinonitrile

3-Nitro-5-phenylpicolinonitrile

Cat. No.: B8417206
M. Wt: 225.20 g/mol
InChI Key: PNNRCLNEZYYQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-phenylpicolinonitrile is a substituted pyridine derivative characterized by a nitro group (-NO₂) at position 3, a phenyl group (-C₆H₅) at position 5, and a nitrile (-CN) at position 2 of the pyridine ring. Substituted picolinonitriles are frequently employed as intermediates in drug discovery due to their electronic and steric properties, which enhance binding affinity in target biomolecules .

Properties

Molecular Formula

C12H7N3O2

Molecular Weight

225.20 g/mol

IUPAC Name

3-nitro-5-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C12H7N3O2/c13-7-11-12(15(16)17)6-10(8-14-11)9-4-2-1-3-5-9/h1-6,8H

InChI Key

PNNRCLNEZYYQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 3-Nitro-5-phenylpicolinonitrile with structurally related picolinonitrile derivatives, focusing on substituent positions and molecular features:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Similarity Score Key Applications/Properties
This compound Not Provided -NO₂ (3), -C₆H₅ (5), -CN (2) C₁₂H₇N₃O₂ 237.20 Reference Hypothesized as NNRTI intermediate
5-(Trifluoromethyl)picolinonitrile 95727-86-9 -CF₃ (5), -CN (2) C₇H₃F₃N₂ 172.11 N/A Organic synthesis intermediate
5-Methyl-3-nitropicolinonitrile 1089330-68-6 -NO₂ (3), -CH₃ (5), -CN (2) C₇H₅N₃O₂ 163.13 0.65 Potential antiviral agent
3-(Trifluoromethyl)picolinonitrile 406933-21-9 -CF₃ (3), -CN (2) C₇H₃F₃N₂ 172.11 0.89 High reactivity in cross-coupling
2-Cyano-4-methyl-5-nitropyridine 267875-30-9 -NO₂ (5), -CH₃ (4), -CN (2) C₇H₅N₃O₂ 163.13 0.85 Ligand in catalytic systems

Key Observations :

  • Substituent Effects: The nitro group at position 3 (as in this compound) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methyl or trifluoromethyl groups .

Physicochemical Properties

The nitro group likely reduces solubility in polar solvents compared to amino or hydroxymethyl derivatives (e.g., 5-(Hydroxymethyl)picolinonitrile, CAS 1620-77-5) .

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